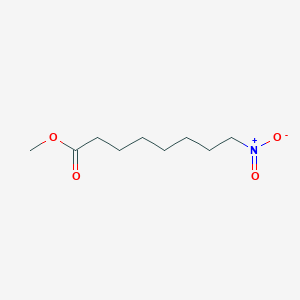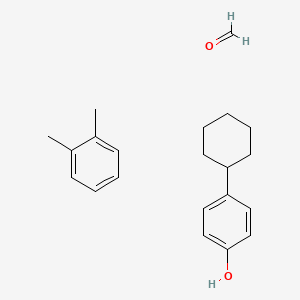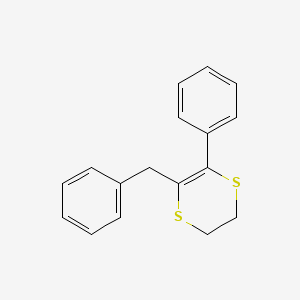
Naphthalene, 2-cyclohexyl-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 2-cyclohexyl-1-methyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a cyclohexyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-cyclohexyl-1-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Naphthalene, 2-cyclohexyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the naphthalene core to tetrahydronaphthalene derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).
Major Products Formed
Oxidation: Formation of cyclohexyl-1-methyl-2-naphthoic acid or cyclohexyl-1-methyl-2-naphthone.
Reduction: Formation of 1-methyl-2-cyclohexyl-tetrahydronaphthalene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of Naphthalene, 2-cyclohexyl-1-methyl-.
科学的研究の応用
Naphthalene, 2-cyclohexyl-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of Naphthalene, 2-cyclohexyl-1-methyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
1-Methylnaphthalene: Similar in structure but lacks the cyclohexyl group.
2-Methylnaphthalene: Similar in structure but lacks the cyclohexyl group.
Cyclohexylbenzene: Contains a cyclohexyl group attached to a benzene ring instead of a naphthalene core.
Uniqueness
Naphthalene, 2-cyclohexyl-1-methyl- is unique due to the presence of both a cyclohexyl group and a methyl group on the naphthalene core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
60848-38-6 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC名 |
2-cyclohexyl-1-methylnaphthalene |
InChI |
InChI=1S/C17H20/c1-13-16-10-6-5-9-15(16)11-12-17(13)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3 |
InChIキー |
MBSCOBRHWBLZDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC=CC=C12)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)

